N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Physicochemical Profiling Lipophilicity ADME Prediction

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine (CAS 626216-36-2) is a synthetic diamine derivative, belonging to the class of N-alkyl-substituted ethylenediamines. Its structure, featuring a central ethane-1,2-diamine core N-substituted with a 2-methoxybenzyl group and a tertiary N,N-dimethylamine moiety, confers distinct physicochemical properties.

Molecular Formula C12H20N2O
Molecular Weight 208.3g/mol
CAS No. 626216-36-2
Cat. No. B511062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
CAS626216-36-2
Molecular FormulaC12H20N2O
Molecular Weight208.3g/mol
Structural Identifiers
SMILESCN(C)CCNCC1=CC=CC=C1OC
InChIInChI=1S/C12H20N2O/c1-14(2)9-8-13-10-11-6-4-5-7-12(11)15-3/h4-7,13H,8-10H2,1-3H3
InChIKeyCLCVRXIVCHZHRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine (CAS 626216-36-2): A Diamine Scaffold with Defined Physicochemical and Pharmacophoric Attributes


N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine (CAS 626216-36-2) is a synthetic diamine derivative, belonging to the class of N-alkyl-substituted ethylenediamines. Its structure, featuring a central ethane-1,2-diamine core N-substituted with a 2-methoxybenzyl group and a tertiary N,N-dimethylamine moiety, confers distinct physicochemical properties. Predicted data indicate a density of 1.0±0.1 g/cm³ and a boiling point of 288.7±20.0 °C at 760 mmHg . The 2-methoxybenzyl group is a recognized pharmacophore that significantly influences molecular recognition, particularly in the context of serotonergic receptor binding, as observed in related phenethylamine scaffolds [1].

Why N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is Not Interchangeable with Positional Isomers or Other N-Benzyl Diamines


Generic substitution of N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine with its positional isomers (e.g., 3- or 4-methoxybenzyl analogs) or other substituted N-benzyl diamines is scientifically unjustified without rigorous comparative data. The ortho-methoxy substitution introduces unique electronic and steric constraints that modulate the diamine's basicity, conformational flexibility, and molecular recognition profile relative to the para-methoxy analog (CAS 65875-39-0) or the 4-fluoro analog (CAS 2714-80-9) . Specifically, the ortho-methoxy group can participate in intramolecular hydrogen bonding with the adjacent secondary amine, potentially altering its nucleophilicity and coordination geometry in metal complexation [1]. Furthermore, the N-2-methoxybenzyl motif is a validated pharmacophore that, in related phenethylamine systems, drives a distinct polypharmacological binding profile—including enhanced affinity for 5-HT2A, α1, and D1-3 receptors—compared to unsubstituted or para-substituted counterparts [2]. Substitution without empirical verification of performance in the specific assay or application context risks experimental failure, inconsistent yields in catalysis, or misinterpretation of biological results.

Quantitative Differentiation of N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine from Key Structural Analogs


Lipophilicity Modulation: Ortho-Methoxy Substitution Alters LogP Relative to Para-Methoxy and 4-Fluoro Analogs

The calculated partition coefficient (LogP) for N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is 1.86 , while the 4-methoxy analog (CAS 65875-39-0) has a predicted LogP of 1.53 , and the 4-fluoro analog (CAS 2714-80-9) has a predicted LogP of 1.36 . This represents a 0.33 to 0.50 log unit increase in predicted lipophilicity for the ortho-substituted compound.

Physicochemical Profiling Lipophilicity ADME Prediction

Boiling Point and Volatility: Significant Reduction Under Reduced Pressure Distinguishes Handling Profile

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine has a boiling point of 158-165°C at 15 Torr (reduced pressure) . Under atmospheric pressure (760 mmHg), its predicted boiling point is 288.7±20.0°C . The 4-methoxy analog (CAS 65875-39-0) is predicted to boil at a similar 294.7±20.0°C at 760 mmHg , but no reduced-pressure data is readily available, limiting direct comparison of distillation efficiency. The 4-fluoro analog (CAS 2714-80-9) has a predicted boiling point of 254.7±23.0°C at 760 mmHg .

Synthetic Chemistry Purification Handling Safety

N-2-Methoxybenzyl Pharmacophore: Class-Level Enhancement of Serotonergic and Adrenergic Receptor Affinity

While direct receptor binding data for N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine are not available, the N-2-methoxybenzyl (NBOMe) group is a well-characterized pharmacophore. In head-to-head comparisons of 2,5-dimethoxyphenethylamine (2C) drugs, the addition of the N-2-methoxybenzyl group increased binding affinity at 5-HT2A receptors by approximately 10- to 100-fold (Ki values in the low nanomolar range vs. high nanomolar to micromolar range for parent 2C compounds) [1]. The same modification also increased affinity for 5-HT2C, α1-adrenergic, D1-3 dopaminergic, and H1 histaminergic receptors, while decreasing affinity for 5-HT1A receptors [1].

Pharmacology GPCR Binding Neurochemistry

Predicted Polar Surface Area (PSA): Impact on Blood-Brain Barrier Permeability Relative to Analogs

The topological polar surface area (TPSA) for N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is calculated to be 24.5 Ų [1]. The 4-methoxy analog (CAS 65875-39-0) has a TPSA of 24.5 Ų , while the 4-fluoro analog (CAS 2714-80-9) has a TPSA of 15.3 Ų . Compounds with a TPSA below 60-70 Ų are generally considered more likely to cross the blood-brain barrier (BBB) via passive diffusion.

CNS Drug Discovery ADME Computational Chemistry

Recommended Applications for N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine Based on Differentiated Properties


Synthesis of CNS-Penetrant Bioactive Molecules Requiring Enhanced Lipophilicity

With a predicted LogP of 1.86, this diamine is more lipophilic than its para-methoxy (LogP 1.53) and 4-fluoro (LogP 1.36) analogs . This makes it a preferred scaffold for medicinal chemistry programs targeting GPCRs in the central nervous system, where increased lipophilicity can improve passive diffusion across the blood-brain barrier. The well-established N-2-methoxybenzyl pharmacophore provides a rationale for inclusion in ligands designed for 5-HT2A or related aminergic receptors [1].

Metal Coordination and Catalysis Where Steric and Electronic Tuning is Critical

The ortho-methoxy group introduces unique steric hindrance and the potential for intramolecular hydrogen bonding, distinguishing this ligand from its para-substituted isomers. This can lead to different coordination geometries and stability constants with transition metals compared to the 4-methoxy or 4-fluoro analogs, which lack this intramolecular interaction potential [2]. Researchers developing novel catalysts or metal-organic frameworks should select this compound when ortho-substitution is hypothesized to modulate catalytic turnover or selectivity.

Purification via Vacuum Distillation for High-Purity Requirements

The availability of experimentally determined boiling point data under reduced pressure (158-165°C at 15 Torr) confirms that this compound can be effectively purified by vacuum distillation. This is a key advantage for laboratories requiring high-purity material for sensitive assays or for industrial applications where scalable purification is necessary. Researchers can adopt established protocols rather than developing de novo purification methods, saving time and resources.

Building Block for Parallel Synthesis of Diamine Libraries

As a primary-secondary diamine with a differentiated substitution pattern, this compound serves as a versatile intermediate. Its ethylene diamine backbone offers two distinct nitrogen centers for sequential functionalization, while the 2-methoxybenzyl group provides a handle for further manipulation (e.g., demethylation, cross-coupling) or for enhancing binding interactions in target biomolecules [2]. This differentiates it from simpler, symmetrically substituted diamines and makes it suitable for generating diverse compound collections.

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